5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine
Beschreibung
Structure and Key Features The compound 5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A methyl group at position 6, enhancing steric and electronic effects.
- A 3-(trifluoromethyl)phenylamine substituent at position 4, providing metabolic stability and hydrogen-bonding capabilities via the amine group.
Core formation: Reaction of 4-chloro-6-methylthieno[2,3-d]pyrimidine with substituted anilines under basic conditions (e.g., triethylamine in isopropanol) .
Purification: Preparatory HPLC or silica-gel column chromatography to isolate the product .
Characterization: Mass spectrometry (MS), high-resolution MS (HRMS), and NMR for structural confirmation .
Potential Applications Thieno[2,3-d]pyrimidines are explored as kinase inhibitors, antimicrobial agents, and anticancer drugs due to their ability to mimic purine bases . The trifluoromethyl group in this compound may enhance blood-brain barrier penetration, as seen in PI5P4Kγ inhibitors .
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3S/c1-11-16(12-5-7-14(21)8-6-12)17-18(25-10-26-19(17)28-11)27-15-4-2-3-13(9-15)20(22,23)24/h2-10H,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCNIWGEGKEVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the Mycobacterium tuberculosis bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism.
Mode of Action
The compound inhibits Cyt-bd. The inhibition of Cyt-bd leads to a decrease in ATP production, which is crucial for the survival and proliferation of Mycobacterium tuberculosis. The compound’s interaction with its target can be attributed to its ability to penetrate the bacterial cell and have suitable binding interactions with their target.
Biochemical Pathways
The inhibition of Cyt-bd affects the oxidative phosphorylation pathway in Mycobacterium tuberculosis. This results in ATP depletion, which is detrimental to the bacteria’s survival and proliferation.
Pharmacokinetics
These properties suggest that the compound is likely to maintain drug-likeness during lead optimization, which could impact its bioavailability.
Result of Action
The compound displays activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203. This indicates that the compound effectively inhibits the growth of these strains by depleting ATP.
Biochemische Analyse
Biologische Aktivität
5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on available research findings.
Chemical Structure and Properties
The compound's structure is characterized by a thieno[2,3-d]pyrimidine core, which is known for its pharmacological relevance. The presence of a 4-chlorophenyl group and a trifluoromethyl substituent enhances its biological properties. The molecular formula is .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. This inhibition leads to reduced proliferation of cancer cells .
- Binding Affinity : Research indicates that compounds with similar structures demonstrate strong binding affinities to viral RNA polymerases, effectively blocking viral replication .
- Cell Cycle Arrest : Studies have shown that thieno[2,3-d]pyrimidine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Anticancer Studies
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives in various cancer cell lines. The compound exhibited IC50 values ranging from 0.5 to 5 μM against different cancer types, indicating potent anticancer activity .
Antiviral Activity
In vitro studies demonstrated that derivatives similar to 5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine inhibited the activity of the Hepatitis C virus (HCV) NS5B polymerase with IC50 values around 0.35 μM .
Antimicrobial Effects
A recent investigation into the antimicrobial properties revealed that compounds containing the thieno[2,3-d]pyrimidine scaffold exhibited significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 10 μg/mL .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity :
- The 3-(trifluoromethyl)phenyl group (as in the target compound and compound 8 ) enhances metabolic stability and target binding via hydrophobic interactions .
- Methylsulfonylphenyl substituents (e.g., compound 15 ) improve brain penetration, critical for CNS-targeted therapies .
Synthetic Efficiency :
- Yields vary significantly: 37% for compound 15 (HPLC purification) vs. 74% for compound 8 (crystallization) .
- Silica-gel chromatography is preferred for bulk synthesis, while HPLC is used for high-purity isolation .
Physicochemical Properties :
- Melting Points : Compound 8 has a high m.p. (196–198°C), suggesting strong crystal packing due to Cl and CF3 groups .
- Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability compared to methoxy or methylsulfonyl analogs .
Biological Performance: Thieno[2,3-d]pyrimidines with 4-anilino groups (e.g., compound 15) show nanomolar potency against PI5P4Kγ, a lipid kinase linked to cancer . Chlorophenyl and trifluoromethyl substituents (as in the target compound) correlate with broad-spectrum activity in pesticidal agents (e.g., EC50 = 3.14 mg/L for similar compounds) .
Structural Flexibility: The thieno[2,3-d]pyrimidine core tolerates diverse substitutions (e.g., pyridinyl, cyclohexylmethoxy) without losing activity . Hydrogen-bonding networks (e.g., N–H⋯N in compound 8) stabilize molecular conformations critical for target binding .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves refluxing intermediates like 5-(chloromethyl)pyrimidine derivatives with substituted anilines in chloroform under vigorous stirring. For example, reacting 5-(chloromethyl)-6-methyl-2-phenylpyrimidin-4-amine with 3-(trifluoromethyl)aniline in chloroform for 5 hours yields the target compound. Purification via silica gel column chromatography (200–300 mesh) using chloroform as the eluent, followed by crystallization from methanol, achieves >75% yield. Critical parameters include reaction temperature control (to avoid decomposition of the trifluoromethyl group) and stoichiometric balance of reagents .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use X-ray crystallography to resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups). Complementary techniques include:
- NMR : Analyze aromatic proton splitting patterns (e.g., δ 7.2–8.1 ppm for trifluoromethylphenyl protons).
- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 445.3) and purity (>95%).
- FTIR : Identify characteristic C–F stretches (~1100–1200 cm⁻¹) .
Q. What are standard protocols for evaluating the compound’s antimicrobial activity?
- Methodological Answer : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare stock solutions in DMSO (≤1% final concentration) and test concentrations from 0.5–128 µg/mL. Include positive controls (e.g., ciprofloxacin) and assess minimum inhibitory concentrations (MICs) after 18–24 hours. For antifungal activity, use C. albicans and measure MICs via agar diffusion .
Advanced Research Questions
Q. How do substituents (e.g., trifluoromethyl, chlorophenyl) influence bioactivity and pharmacokinetics?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing Cl with F or CF₃ with CH₃). Compare logP values (via shake-flask method) to assess lipophilicity and metabolic stability. Use in vitro assays (e.g., CYP450 inhibition) to evaluate hepatic clearance. Computational modeling (e.g., molecular docking with bacterial DNA gyrase) can predict binding affinities. The trifluoromethyl group enhances metabolic stability but may reduce solubility, necessitating formulation adjustments .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Perform meta-analysis of published data with strict inclusion criteria (e.g., standardized MIC protocols). Variables causing discrepancies include:
- Bacterial strain variability : Use ATCC reference strains.
- Solvent effects : Ensure DMSO does not exceed 1% (higher concentrations inhibit growth).
- Assay conditions : Control pH (6–7.5) and temperature (35–37°C). Validate findings with time-kill kinetics and in vivo models (e.g., murine infection) .
Q. What experimental designs are optimal for studying polymorphism in this compound?
- Methodological Answer : Screen for polymorphs via solvent recrystallization (e.g., methanol vs. acetonitrile). Characterize forms using:
- DSC/TGA : Identify melting points (e.g., 469–471 K) and thermal stability.
- PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 15.8°).
- Raman spectroscopy : Detect lattice vibrations unique to each polymorph.
Stability studies (40°C/75% RH for 4 weeks) determine the most pharmaceutically relevant form .
Q. How can computational methods predict off-target interactions?
- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to model binding to human serum albumin (HSA) or cytochrome P450 enzymes. Generate 3D structures with Gaussian09 (B3LYP/6-31G* basis set) and dock with AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) assays to measure binding constants (e.g., K_d values) .
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